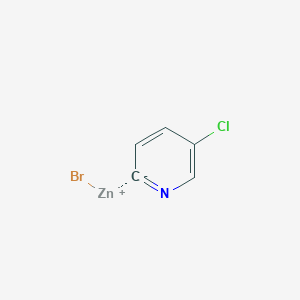

5-Chloro-2-pyridylzinc bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Chloro-2-pyridylzinc bromide is an organometallic compound . It is typically stored in a refrigerator and is shipped at room temperature . The compound is a liquid in its physical form .

Molecular Structure Analysis

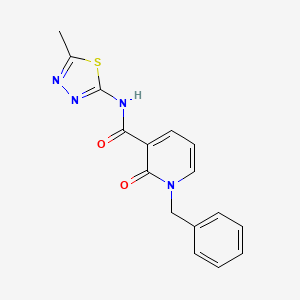

The IUPAC name for 5-Chloro-2-pyridylzinc bromide is bromo (6-chloro-3-pyridinyl)zinc . The InChI code for the compound is 1S/C5H3ClN.BrH.Zn/c6-5-3-1-2-4-7-5;;/h1,3-4H;1H;/q;;+1/p-1 .Physical And Chemical Properties Analysis

5-Chloro-2-pyridylzinc bromide is a liquid at room temperature . Its molecular weight is 257.83 . The compound is stored in a refrigerator and is shipped at room temperature .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

5-Chloro-2-pyridylzinc bromide: is instrumental in the synthesis of various heterocyclic compounds. Utilizing simple coupling reactions with stable pyridylzinc bromides, researchers have developed practical synthetic routes for preparing 2-pyridyl and 3-pyridyl derivatives . These derivatives are crucial in the creation of complex molecules with potential applications in pharmaceuticals and agrochemicals.

Organic Synthesis

The compound serves as a reagent in organic synthesis, particularly in the preparation of organozinc reagents. These reagents exhibit high reactivity and can undergo cross-coupling reactions under mild conditions to produce a wide array of organic molecules . This versatility is essential for developing new drugs and materials.

Ligand for Catalysts

Due to its structural properties, 5-Chloro-2-pyridylzinc bromide can act as a ligand for transition-metal catalysis . This application is significant in industrial chemistry where catalysts are used to accelerate chemical reactions, thus increasing efficiency and reducing waste.

Photosensitizers

In the field of photovoltaics and photocatalysis, the compound can be used to synthesize photosensitizers . These materials are capable of absorbing light and transferring the energy to another system, which is a key process in solar energy conversion.

Supramolecular Chemistry

The pyridyl group in 5-Chloro-2-pyridylzinc bromide allows it to form supramolecular structures through coordination with metal centers . These structures have applications in the development of new materials with unique properties, such as self-healing materials or molecular machines.

Biologically Active Molecules

Researchers utilize 5-Chloro-2-pyridylzinc bromide in the synthesis of biologically active molecules . These molecules can interact with biological systems and are fundamental in the discovery and development of new medicines.

Viologens Synthesis

Viologens are a class of compounds used in electrochromic devices and redox flow batteries5-Chloro-2-pyridylzinc bromide can be employed in the synthesis of viologens, contributing to advancements in energy storage and smart window technologies .

Development of Color Indicators

In the realm of analytical chemistry, 5-Chloro-2-pyridylzinc bromide may be used to develop color indicators for detecting bacterial contamination . Such indicators are crucial for ensuring the safety of food products and monitoring environmental samples.

Safety And Hazards

Direcciones Futuras

While specific future directions for 5-Chloro-2-pyridylzinc bromide are not mentioned in the search results, research into similar compounds suggests potential applications in energy storage . For instance, zinc-bromine rechargeable batteries are considered promising candidates for next-generation energy storage due to their potentially lower material cost, deep discharge capability, non-flammable electrolytes, relatively long lifetime, and good reversibility .

Propiedades

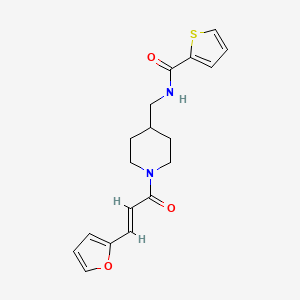

IUPAC Name |

bromozinc(1+);5-chloro-2H-pyridin-2-ide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN.BrH.Zn/c6-5-2-1-3-7-4-5;;/h1-2,4H;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPNJOMJXTNHYIL-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=[C-]1)Cl.[Zn+]Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNZn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-pyridylzinc bromide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-Bicyclo[2.2.2]oct-5-enylmethylamino)propanoic acid;hydrochloride](/img/structure/B2981378.png)

![N1-phenyl-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2981391.png)

![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2981392.png)

![N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2981393.png)

![N-[[5-butylsulfanyl-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2981394.png)

![1'-(tert-Butoxycarbonyl)-2H-spiro[benzofuran-3,4'-piperidine]-2-carboxylic acid](/img/structure/B2981395.png)